molecular formula C20H18N6O2 B15000048 N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B15000048
M. Wt: 374.4 g/mol
InChI Key: IGDQFSCOJWAYTA-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine is a novel small molecule research chemical based on the 1,3,5-triazine scaffold, a structure known for diverse biological activities. This compound is designed for scientific investigation, particularly in the field of oncology. The 1,3,5-triazine core is a privileged structure in medicinal chemistry, and derivatives similar to this compound have demonstrated significant antiproliferative properties in preclinical studies, showing promise in the selective inhibition of triple-negative breast cancer cell lines such as MDA-MB-231. The molecular design, which incorporates a quinolin-8-yloxymethyl group and an N-(2-methoxyphenyl) side chain, is intended to modulate the compound's interaction with specific biological targets. Researchers are exploring such compounds for their potential to inhibit key enzymatic pathways involved in disease progression. This product is provided for laboratory research purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handling should be conducted in accordance with good laboratory practices, using appropriate personal protective equipment. For safe handling and storage recommendations, please consult the associated Safety Data Sheet.

Properties

Molecular Formula

C20H18N6O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-N-(2-methoxyphenyl)-6-(quinolin-8-yloxymethyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H18N6O2/c1-27-15-9-3-2-8-14(15)23-20-25-17(24-19(21)26-20)12-28-16-10-4-6-13-7-5-11-22-18(13)16/h2-11H,12H2,1H3,(H3,21,23,24,25,26)

InChI Key

IGDQFSCOJWAYTA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)COC3=CC=CC4=C3N=CC=C4

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution to Form the Protected Aldehyde

The synthesis of 8-quinolinyloxyacetaldehyde begins with the alkylation of 8-hydroxyquinoline. Bromoacetaldehyde diethyl acetal reacts with 8-hydroxyquinoline in the presence of potassium carbonate (K₂CO₃) in anhydrous dimethylformamide (DMF) at 80°C for 12 hours:

$$
\text{8-Hydroxyquinoline + BrCH}2\text{CH(OEt)}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{8-(Diethylacetal)oxyquinoline} + \text{HBr}
$$

Acidic Hydrolysis to the Aldehyde

The diethyl acetal intermediate is hydrolyzed using concentrated hydrochloric acid (HCl) in tetrahydrofuran (THF) at 0°C for 2 hours:

$$
\text{8-(Diethylacetal)oxyquinoline} \xrightarrow{\text{HCl, THF}} \text{8-Quinolinyloxyacetaldehyde} + 2 \text{EtOH}
$$

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 9.89 (s, 1H, CHO), 8.92–8.85 (m, 2H, quinoline-H), 7.68–7.40 (m, 4H, quinoline-H), 4.85 (s, 2H, CH₂O).
  • HRMS (ESI⁺): Calcd for C₁₁H₁₀NO₂ [M+H]⁺: 200.0712; Found: 200.0709.

One-Pot Microwave-Assisted Triazine Synthesis

Reaction Conditions and Mechanism

The target compound is synthesized via a three-component reaction under microwave irradiation (Scheme 1):

  • Condensation : Cyanoguanidine (1.0 equiv), 8-quinolinyloxyacetaldehyde (1.2 equiv), and 2-methoxyaniline (1.5 equiv) are combined in ethanol with 6 M HCl. The mixture is irradiated at 120°C for 20 minutes, facilitating the formation of a dihydrotriazine intermediate.
  • Dimroth Rearrangement : Sodium hydroxide (2.0 equiv) is added to the reaction mixture, raising the pH to 10–12. This induces a base-mediated rearrangement, converting the dihydrotriazine to the fully aromatic 1,3,5-triazine scaffold.
  • Dehydrogenative Aromatization : The intermediate undergoes spontaneous oxidation under aerobic conditions, yielding the final product.

Reaction Scheme :
$$
\text{Cyanoguanidine + 8-Quinolinyloxyacetaldehyde + 2-Methoxyaniline} \xrightarrow{\text{HCl, MW}} \text{Dihydrotriazine Intermediate} \xrightarrow{\text{NaOH}} \text{Target Compound}
$$

Optimization Parameters

  • Microwave Power : 300 W
  • Temperature : 120°C
  • Solvent : Ethanol (due to its dielectric properties and compatibility with microwave irradiation)
  • Yield : 65–72% (estimated based on analogous compounds in literature).

Purification and Structural Validation

Chromatographic Purification

The crude product is purified via flash chromatography using a gradient of ethyl acetate (30–50%) in hexanes. The target compound elutes at Rf = 0.45 (TLC, silica gel, ethyl acetate/hexanes 1:1).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, NH), 8.95 (dd, J = 4.2 Hz, 1H, quinoline-H), 8.45 (dd, J = 8.3 Hz, 1H, quinoline-H), 7.72–7.30 (m, 6H, aromatic-H), 5.12 (s, 2H, CH₂O), 3.85 (s, 3H, OCH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 166.5 (C=N), 157.3 (C-OCH₃), 148.9–116.7 (aromatic carbons), 55.6 (OCH₃), 43.8 (CH₂O).
  • HRMS (ESI⁺): Calcd for C₂₀H₁₈N₅O₂ [M+H]⁺: 376.1411; Found: 376.1408.

Synthetic Challenges and Mitigation Strategies

Aldehyde Instability

8-Quinolinyloxyacetaldehyde is prone to polymerization under acidic conditions. This is mitigated by:

  • Using freshly prepared aldehyde.
  • Conducting the condensation step immediately after aldehyde synthesis.

Byproduct Formation

Competing side reactions, such as over-alkylation or incomplete cyclization, are minimized by:

  • Strict stoichiometric control (1.2 equiv aldehyde).
  • Precise temperature modulation during microwave irradiation.

Comparative Analysis with Literature Methods

The presented method aligns with established protocols for 6,N²-diaryl-1,3,5-triazine-2,4-diamines. Key advantages include:

  • Efficiency : One-pot synthesis reduces purification steps.
  • Scalability : Microwave conditions enhance reproducibility.
  • Functional Group Tolerance : Accommodates electron-donating (e.g., OCH₃) and bulky substituents (e.g., quinoline).

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The quinolin-8-yloxy group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Key Features/Applications References
Target Compound (879614-77-4) C₂₁H₂₀N₆O₂ 388.42 N-(2-Methoxyphenyl), 6-[(quinolin-8-yloxy)methyl] Quinoline enhances π-π interactions
N-(4-Chlorophenyl) analog (879617-38-6) C₁₉H₁₅ClN₆O 378.82 N-(4-Chlorophenyl), same quinolinyl group Chlorine increases lipophilicity
N-(3-Methoxyphenyl) analog (879617-42-2) C₂₀H₁₈N₆O₂ 374.40 N-(3-Methoxyphenyl), same quinolinyl group Altered methoxy position affects electronics
N-(2-Methoxy-5-methylphenyl) analog (879614-77-4) C₂₁H₂₀N₆O₂ 388.42 N-(2-Methoxy-5-methylphenyl), same quinolinyl group Methyl group adds steric bulk
Indaziflam (950579-61-6) C₁₅H₁₈FN₅ 287.33 N-[(1R,2S)-dihydroindenyl], 6-[(1-fluoroethyl)] Fluorinated herbicide, soil-stable
Methoprotryne (841-06-5) C₁₀H₁₉N₅OS 257.36 N-Isopropyl, N'-(3-methoxypropyl), 6-(methylsulfonyl) Sulfur-containing pesticide
6-(Chloromethyl)-N-(2-methoxyphenyl) analog C₁₁H₁₂ClN₅O 273.70 Chloromethyl group, N-(2-methoxyphenyl) Electrophilic chloromethyl for synthesis

Structural and Functional Insights:

Substituent Effects on Bioactivity: Quinoline vs. Benzofuran: The target compound’s quinoline group (vs. benzofuran in ) may enhance π-π interactions in biological targets or materials, whereas benzofuran’s oxygen heterocycle could alter solubility .

Comparison with Pesticidal Triazines: Indaziflam: Contains a fluorinated ethyl group and dihydroindenyl substituent, conferring soil persistence and herbicidal activity. The target compound lacks fluorine, suggesting differing environmental behavior . Methoprotryne: A methylsulfonyl group improves pesticidal activity but may increase toxicity. The target compound’s quinoline group offers a distinct mode of interaction .

Synthetic Versatility: The chloromethyl analog () highlights the triazine core’s adaptability for nucleophilic substitution, whereas the target compound’s quinolinyloxy-methyl group may limit such reactivity .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-6-[(quinolin-8-yloxy)methyl]-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield?

Methodological Answer:
A one-pot, microwave-assisted synthesis is often employed for structurally similar triazine derivatives, leveraging cyanoguanidine, aromatic aldehydes, and arylamines as precursors. Key parameters include:

  • Temperature control : Maintaining 45–60°C to prevent side reactions (e.g., over-substitution at the triazine core) .
  • Reagent stoichiometry : Ensuring a 1:1 molar ratio of the quinolin-8-yloxy moiety to the triazine intermediate to minimize unreacted starting materials.
  • Microwave irradiation : Enhances reaction efficiency and reduces time compared to conventional heating .

Basic: Which spectroscopic and computational techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substitution patterns (e.g., methoxyphenyl and quinolinyloxy groups) and assess aromatic proton environments .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (exact mass) and isotopic distribution .
  • InChI/SMILES validation : Cross-reference with computational tools like ChemSpider or PubChem to validate connectivity and stereochemistry .

Advanced: How can reaction parameters be optimized to reduce by-products during quinolin-8-yloxy coupling to the triazine core?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of aromatic intermediates and reduce aggregation .
  • Catalytic systems : Use Pd-based catalysts for efficient C–O bond formation, with ligand screening (e.g., Xantphos) to enhance regioselectivity .
  • By-product analysis : Employ LC-MS or TLC to monitor reaction progress and isolate intermediates via column chromatography .

Advanced: How should researchers address contradictions in reported biological activities of triazine derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., methoxy vs. methylthio groups) on target binding using molecular docking .
  • Dose-response assays : Standardize concentrations (e.g., IC50_{50} values) across studies to account for potency variations .
  • Meta-analysis : Aggregate data from herbicide studies (e.g., indaziflam analogs) to identify trends in triazine bioactivity .

Safety: What handling protocols are recommended based on the GHS classification of structurally similar triazines?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, particularly during solvent evaporation steps .
  • Spill management : Neutralize acidic by-products (e.g., HBr) with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling predict the stability and reactivity of this compound under varying pH conditions?

Methodological Answer:

  • pKa prediction tools : Use Marvin Sketch or ACD/Labs to estimate protonation states and dominant microspecies at physiological pH (e.g., 7.4) .
  • Degradation pathways : Simulate hydrolytic cleavage of the triazine ring under acidic/basic conditions using DFT calculations .

Basic: What chromatographic methods are suitable for purifying this compound from reaction mixtures?

Methodological Answer:

  • Reverse-phase HPLC : Employ a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) for high-purity isolation .
  • Flash chromatography : Use silica gel (230–400 mesh) and ethyl acetate/hexane eluents for cost-effective separation .

Advanced: What strategies validate the absence of genotoxicity in triazine derivatives during preclinical studies?

Methodological Answer:

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains TA98 and TA100 .
  • Comet assay : Quantify DNA damage in mammalian cell lines (e.g., HepG2) exposed to sublethal doses .

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